An In-depth Technical Guide to 6-Chloro-3-methylpyridin-2(1H)-one: A Core Building Block in Modern Chemistry
An In-depth Technical Guide to 6-Chloro-3-methylpyridin-2(1H)-one: A Core Building Block in Modern Chemistry
This guide provides a comprehensive technical overview of 6-Chloro-3-methylpyridin-2(1H)-one (CAS No. 79698-53-6), a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. Its unique structural features—a pyridinone core, a reactive chlorine atom, and a methyl group—make it a versatile and valuable intermediate for the synthesis of complex molecular architectures. This document delves into its fundamental properties, logical synthesis, chemical reactivity, and applications, grounding all claims in established scientific principles and literature.
Core Physicochemical Properties
6-Chloro-3-methylpyridin-2(1H)-one exists in a tautomeric equilibrium with its enol form, 6-chloro-3-methylpyridin-2-ol. However, in most conditions, the pyridinone (keto) form predominates. The core properties are summarized below. While specific experimental data for properties like melting and boiling points are not widely reported in public literature, indicating its status as a specialized intermediate rather than a bulk commodity, its characteristics can be reliably inferred from its structure and comparison with closely related analogues.
| Property | Value | Source / Method |
| CAS Number | 79698-53-6 | [Parchem] |
| Molecular Formula | C₆H₆ClNO | [Parchem] |
| Molecular Weight | 143.57 g/mol | Calculated |
| Appearance | White to off-white solid (Predicted) | Inferred from analogues |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Soluble in polar organic solvents (e.g., DCM, MeOH, DMSO); limited solubility in water (Predicted) | Chemical Principle |
| Tautomeric Forms | Pyridin-2(1H)-one (major) and Pyridin-2-ol (minor) | Structural Analysis |
Synthesis and Mechanistic Considerations
The synthesis of 6-Chloro-3-methylpyridin-2(1H)-one is not commonly detailed in standard chemical literature, but a logical and efficient pathway can be designed based on established transformations of pyridine derivatives. The most plausible route involves the selective hydrolysis of a 2,6-dichloro-3-methylpyridine precursor.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 6-Chloro-3-methylpyridin-2(1H)-one.
Step-by-Step Methodology & Rationale
Step 1: Synthesis of 2,6-Dichloro-3-methylpyridine
The precursor, 2,6-dichloro-3-methylpyridine, can be synthesized from 3-methylpyridine (3-picoline).
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Protocol: A common industrial method involves the high-temperature chlorination of pyridine derivatives[1]. Alternatively, a more regioselective laboratory-scale synthesis involves a two-step process:
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N-Oxidation: 3-methylpyridine is oxidized to 3-methylpyridine-1-oxide using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA).
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Chlorination: The resulting N-oxide is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosgene. This reaction proceeds via an addition-elimination mechanism, preferentially installing chlorine atoms at the 2- and 6-positions, which are activated by the N-oxide. A patent describes a similar transformation yielding 2,6-dichloro-3-methylpyridine with a 68% yield[2].
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Causality: The N-oxide is crucial as it activates the pyridine ring for electrophilic attack by the chlorinating agent at the ortho (2,6) and para (4) positions. Subsequent rearrangement and deoxygenation lead to the chlorinated pyridine.
Step 2: Selective Hydrolysis to 6-Chloro-3-methylpyridin-2(1H)-one
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Protocol: The target compound is obtained via selective hydrolysis of one chlorine atom from 2,6-dichloro-3-methylpyridine. This is typically achieved by reacting the dichlorinated precursor with an aqueous base, such as sodium hydroxide, under elevated temperature and pressure. A similar procedure for the hydrolysis of 2,6-dichloropyridine to 6-chloro-2(1H)-pyridinol reports an 85% yield[3].
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Causality: The chlorine atoms at the 2- and 6-positions of the pyridine ring are highly activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing effect of the ring nitrogen. Hydroxide ions act as nucleophiles, displacing one of the chlorine atoms. The reaction is typically selective for monosubstitution under controlled conditions because the introduction of the electron-donating hydroxyl group (or its conjugate base, the oxido group) deactivates the ring towards a second substitution.
Key Chemical Reactivity
The synthetic utility of 6-Chloro-3-methylpyridin-2(1H)-one stems from its three primary reactive sites: the C6-chloro group, the N-H proton of the amide, and the aromatic ring system.
Caption: Key reaction pathways for 6-Chloro-3-methylpyridin-2(1H)-one.
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Nucleophilic Aromatic Substitution (SₙAr) at C6: The chlorine atom at the 6-position is the most versatile handle. It is activated for displacement by a wide range of nucleophiles (e.g., amines, alcohols, thiols) due to the adjacent electron-withdrawing ring nitrogen and the carbonyl group at C2. This reaction is fundamental to its use as a scaffold in medicinal chemistry, allowing for the introduction of diverse functional groups to modulate biological activity[4].
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N-Alkylation and N-Acylation: The acidic proton on the ring nitrogen can be readily removed by a base (e.g., NaH, K₂CO₃), generating an ambident nucleophile. Subsequent reaction with electrophiles such as alkyl halides or acyl chlorides typically occurs at the nitrogen atom, providing N-substituted pyridinones.
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Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the amide functionality and the methyl group are weakly activating. Electrophilic substitution, such as nitration or halogenation, is possible under forcing conditions and is expected to be directed by the existing substituents.
Applications in Medicinal Chemistry and Drug Development
The pyridin-2(1H)-one moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to form key hydrogen bonds with biological targets and its favorable physicochemical properties.
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As a Bioisostere: The pyridinone ring can act as a bioisostere for other aromatic or amide-containing structures, helping to improve properties like metabolic stability and cell permeability.
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Enzyme Inhibition: This scaffold is a cornerstone in the development of various enzyme inhibitors. For example, novel inhibitors of METTL3, an enzyme implicated in acute myeloid leukemia (AML), were developed using a pyridin-2(1H)-one core. The 6-chloro and 3-methyl substituents are critical for tuning the molecule's shape and electronic properties to fit into the enzyme's active site and establish potent interactions.
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Kinase Inhibitors: Naphthyridin-2(1H)-ones, which can be synthesized from pyridinone precursors, are used as kinase inhibitors in cancer therapy[5]. The strategic placement of substituents, facilitated by reactive handles like the 6-chloro group, is essential for achieving selectivity and potency.
Spectroscopic Characterization (Predicted)
While specific, publicly archived spectra for this compound are scarce, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds. A certificate of analysis for this compound confirms its structure has been verified by NMR and LCMS[6].
| Technique | Predicted Features |
| ¹H NMR | - Aromatic Protons: Two doublets in the aromatic region (δ 6.0-7.5 ppm), corresponding to the protons at C4 and C5, coupled to each other. - Methyl Protons: A singlet in the aliphatic region (δ ~2.0-2.3 ppm) for the C3-methyl group. - N-H Proton: A broad singlet (δ > 10 ppm) for the amide proton, which may be exchangeable with D₂O. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the downfield region (δ ~160-165 ppm) for the C2 carbonyl. - Aromatic Carbons: Five distinct signals in the aromatic region (δ ~100-150 ppm), with the carbon bearing the chlorine (C6) being significantly downfield. - Methyl Carbon: A signal in the upfield region (δ ~15-20 ppm). |
| IR | - N-H Stretch: A broad absorption band around 3100-3300 cm⁻¹. - C=O Stretch: A strong, sharp absorption band around 1640-1680 cm⁻¹ characteristic of the pyridinone carbonyl. - C=C Stretch: Aromatic ring stretching vibrations in the 1550-1600 cm⁻¹ region. - C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹. |
| MS (EI) | - Molecular Ion (M⁺): A prominent peak at m/z 143, with an M+2 isotope peak at m/z 145 (approximately one-third the intensity of M⁺) due to the presence of ³⁷Cl. - Fragmentation: Likely loss of CO (m/z 115) and/or Cl radical (m/z 108). |
Safety and Handling
As a chlorinated heterocyclic compound and a reactive chemical intermediate, 6-Chloro-3-methylpyridin-2(1H)-one should be handled with appropriate care in a laboratory setting.
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Hazard Classification (Inferred): Based on data for similar compounds like 6-chloropyridin-2-ol, it is likely to be harmful if swallowed, and cause skin and serious eye irritation[7].
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Handling Precautions:
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Use in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Avoid inhalation of dust and direct contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong acids, bases, and oxidizing agents[8].
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Stability: The compound is stable under recommended storage conditions. It may decompose under high heat, emitting toxic fumes such as hydrogen chloride and nitrogen oxides[8].
References
- Shinkichi, S., & Toshiyuki, A. (1981). Process for preparing 2,6-dichloropyridine. U.S.
- Holl, M., et al. (1994). Preparation of substituted 2-chloropyridines. U.S.
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Wang, Y., et al. (2009). Synthesis and characterization of 6-chloro-2(1H)-pyridinol. ResearchGate. [Link]
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He, L., et al. (2021). Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety. ACS Medicinal Chemistry Letters, 12(9), 1389–1395. [Link]
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Marco, E., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6296. [Link]
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PubChem. 6-Chloropyridin-2-ol - Safety and Hazards. National Center for Biotechnology Information. [Link]
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